Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester

Description

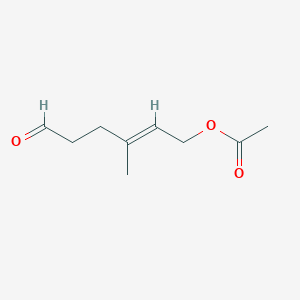

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester (CAS: 27872-59-9) is an α,β-unsaturated keto-ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.2 g/mol . Structurally, it features a conjugated enone system (C=C-C=O) at positions 2–3 and a ketone group at position 6 on the hexenyl chain, with a methyl substituent at position 3. This compound has been identified in natural product studies, including analyses of plant extracts and marine organisms, where it may contribute to biological activity or serve as a biosynthetic intermediate .

Properties

CAS No. |

27872-59-9 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

[(E)-3-methyl-6-oxohex-2-enyl] acetate |

InChI |

InChI=1S/C9H14O3/c1-8(4-3-6-10)5-7-12-9(2)11/h5-6H,3-4,7H2,1-2H3/b8-5+ |

InChI Key |

RGAIVGKJOJFCTG-VMPITWQZSA-N |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CCC=O |

Canonical SMILES |

CC(=CCOC(=O)C)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-methyl-6-oxo-hex-2-enyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohol, 3-methyl-6-oxo-hex-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion and remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of acetic acid 3-methyl-6-oxo-hex-2-enyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and 3-methyl-6-oxo-hex-2-enol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Hydrolysis: Acetic acid and 3-methyl-6-oxo-hex-2-enol.

Reduction: 3-methyl-6-oxo-hex-2-enol.

Oxidation: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate :

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex molecules and other esters and alcohols. This compound can facilitate the synthesis of various functionalized compounds through reactions like hydrolysis or reduction .

Biological Research

Potential Therapeutic Applications :

Research indicates that esters like this compound may play roles in metabolic pathways and could be explored as potential therapeutic agents. They are particularly valuable in drug development and as biochemical probes to study enzyme activities .

Case Study :

In a study examining the antileukemic activities of hybrid compounds involving similar structures, it was found that certain derivatives exhibited significant cytotoxic effects in leukemia cell lines. The mechanism involved apoptosis induction through reactive oxygen species generation . While this study did not directly involve this compound, it illustrates the potential biological relevance of similar esters.

Industrial Applications

Fragrance and Flavor Manufacturing :

The pleasant odor of this compound makes it suitable for use in the fragrance and flavor industries. It is employed in perfumes, cosmetics, and food products due to its aromatic properties .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates production of esters and alcohols |

| Biological Research | Potential therapeutic agent | Studied for roles in metabolic pathways |

| Industrial Manufacturing | Fragrance and flavoring agents | Used in perfumes and food products |

Mechanism of Action

The mechanism of action of acetic acid 3-methyl-6-oxo-hex-2-enyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis yields acetic acid and 3-methyl-6-oxo-hex-2-enol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Keto-Esters

Functional and Structural Differences

Conjugation and Reactivity: The target compound’s α,β-unsaturated ester system (hex-2-enyl backbone) enables conjugate addition reactions, distinguishing it from non-conjugated esters like methyl acetoacetate . Cyclic analogues (e.g., (S)-3-oxo-cyclopentaneacetic acid methyl ester) exhibit restricted rotation, influencing stereochemistry and metabolic stability in pharmaceutical contexts .

Physical Properties :

- Linear keto-esters (e.g., methyl acetoacetate) have lower molecular weights (116.1 g/mol) and higher volatility (boiling point ~172°C) compared to the target compound (170.2 g/mol) .

- Cyclohexene-based esters (e.g., Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate) display higher hydrophobicity due to their cyclic structure, impacting solubility .

Natural Occurrence vs. Synthetic Utility :

Biological Activity

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester, also known by its CAS number 27872-59-9, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a methyl group and a ketone functional group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in biological systems.

- Antidiabetic Effects : Preliminary studies suggest that it may help in managing blood glucose levels.

- Antimicrobial Properties : There are indications of efficacy against certain microbial strains.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays. For instance, in a study measuring the inhibition of the DPPH radical, the compound exhibited an IC50 value indicating significant antioxidant potential.

| Compound | IC50 (mg/g) |

|---|---|

| This compound | 41.73 ± 4.14 |

| Gallic Acid (Control) | 46.01 ± 4.12 |

This suggests that the compound may be effective in scavenging free radicals and could be beneficial in preventing oxidative damage in cells .

Antidiabetic Activity

In vivo studies have demonstrated the antidiabetic properties of this compound. Experimental results indicated that treatment with this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice.

| Treatment | Blood Glucose Reduction (%) |

|---|---|

| This compound (300 mg/kg) | 27.83 ± 2.96 |

| Glibenclamide (10 mg/kg) | 51.06 ± 0.05 |

These findings support the traditional use of related compounds in managing diabetes and highlight the potential for further development as a therapeutic agent .

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study involving several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in glucose metabolism, contributing to its antidiabetic effects.

- Membrane Disruption : The antimicrobial activity may result from disrupting bacterial cell membranes or interfering with metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.